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Compound of Interest

Compound Name: L-Talose

Cat. No.: B119587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Talose is a rare aldohexose sugar, an epimer of L-galactose at the C2 position and an

epimer of L-glucose at the C4 position.[1] As a constituent of some bacterial polysaccharides

and with its involvement in certain biochemical pathways, the precise structure and

stereochemistry of L-Talose are of significant interest in glycobiology, drug discovery, and

diagnostics. This guide provides a comprehensive overview of the structural representations,

stereochemical properties, and relevant experimental methodologies for the study of L-Talose.

Physicochemical Properties of L-Talose
A summary of the key physicochemical properties of L-Talose is presented in the table below,

providing essential data for experimental design and analysis.
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Property Value Reference

CAS Number 23567-25-1 --INVALID-LINK--

Molecular Formula C₆H₁₂O₆ --INVALID-LINK--

Molecular Weight 180.16 g/mol --INVALID-LINK--

Melting Point 120-123 °C --INVALID-LINK--

Specific Rotation [α] -20° (c=5, H₂O) --INVALID-LINK--

Appearance White fine crystalline powder --INVALID-LINK--

Solubility
Slightly soluble in water and

DMSO
--INVALID-LINK--

Structural Representations and Stereochemistry
The stereochemistry of L-Talose is defined by the specific spatial arrangement of its hydroxyl

groups. This can be represented in several ways, each highlighting different structural aspects

of the molecule.

Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic

molecule. For an L-sugar, the hydroxyl group on the highest-numbered chiral carbon (C5 for

hexoses) is on the left. In L-Talose, the hydroxyl groups at C2, C4, and C5 are on the left,

while the hydroxyl group at C3 is on the right.

Caption: Fischer projection of L-Talose.

Haworth Projections (α-L-Talopyranose and β-L-
Talopyranose)
In aqueous solution, L-Talose exists predominantly in a cyclic pyranose form. The cyclization

of the linear aldehyde form results in the formation of a new stereocenter at C1, the anomeric

carbon, leading to two anomers: α-L-Talopyranose and β-L-Talopyranose. In the Haworth

projection for an L-sugar, the CH₂OH group (C6) is drawn pointing downwards. For the α-
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anomer, the hydroxyl group on the anomeric carbon (C1) is trans to the CH₂OH group (i.e.,

pointing up), while for the β-anomer, it is cis (i.e., pointing down).

Caption: Haworth projections of L-Talose anomers.

Chair Conformations
The pyranose ring of L-Talose adopts a chair conformation to minimize steric strain. For L-

hexopyranoses, the ¹C₄ conformation is often the most stable. In this conformation, the

substituents on the ring carbons can be either axial or equatorial. The relative stability of the α

and β anomers is influenced by the number of bulky substituents in equatorial positions.

α-L-Talopyranose (¹C₄) β-L-Talopyranose (¹C₄)Image of alpha-L-talopyranose chair conformation Image of beta-L-talopyranose chair conformation

Click to download full resolution via product page

Caption: Chair conformations of L-Talose anomers.

Experimental Protocols
De Novo Asymmetric Synthesis of L-Talose
A reported method for the synthesis of L-Talose involves an iterative dihydroxylation of

dienoates. The following is a summarized protocol for the synthesis of an L-talo-γ-lactone, a

precursor to L-Talose.

Step 1: Synthesis of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate

A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ and 18-crown-6 in THF is cooled to -78 °C.

t-BuOK is added, and the mixture is stirred for 15 minutes.

A solution of the starting aldehyde in THF is added via cannula.

The reaction mixture is stirred at -78 °C for 2.5 hours and then quenched with saturated

aqueous NH₄Cl.
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The product is extracted with ether, washed with brine, dried over Na₂SO₄, and purified by

flash chromatography.

Step 2: Synthesis of (S)-5-((S)-2′-(Benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

A mixture of t-BuOH, water, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, and OsO₄ is

stirred at room temperature for 15 minutes and then cooled to 0 °C.

(2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate is added, and the reaction is stirred vigorously

at 0 °C overnight.

The reaction is quenched with solid sodium sulfite.

Step 3: Synthesis of L-talo-γ-lactone

(S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one is dissolved in MeOH and cooled

to 0 °C.

50% NMO in H₂O and OsO₄ are added, and the reaction is stirred vigorously at 0 °C

overnight.

The reaction is quenched with solid sodium sulfite.

The mixture is filtered through celite/florisil and eluted with ethyl acetate/MeOH.

The combined organic layers are dried over anhydrous sodium sulfate to yield the product.

Determination of Specific Rotation by Polarimetry
The specific rotation of L-Talose can be determined using a polarimeter. This value is a

characteristic physical property that confirms the enantiomeric form of the sugar.

Materials:

Polarimeter

Volumetric flask (e.g., 10 mL)

Analytical balance
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Sample of L-Talose

Distilled water (solvent)

Procedure:

Prepare the Solution: Accurately weigh a known mass (e.g., 0.5 g) of L-Talose and dissolve

it in a known volume (e.g., 10 mL) of distilled water in a volumetric flask. Calculate the

concentration (c) in g/mL.

Calibrate the Polarimeter: Calibrate the instrument with a blank solution (distilled water) to

set the zero point.

Measure the Observed Rotation: Fill the polarimeter tube with the prepared L-Talose
solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure

the observed angle of rotation (α).

Calculate the Specific Rotation: Use the following formula to calculate the specific rotation

[α]: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the solution in g/mL.

Stereochemical Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

detailed structure and stereochemistry of carbohydrates, including the anomeric configuration

and the conformation of the pyranose ring.

Sample Preparation:

Dissolve a few milligrams of L-Talose in a suitable deuterated solvent, typically deuterium

oxide (D₂O).

Transfer the solution to an NMR tube.
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Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals. The

anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm).

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish the

connectivity between protons within the sugar ring.

Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each

proton with its directly attached carbon atom.

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame

Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities

of protons, which provides information about the stereochemistry and conformation.

Data Analysis:

Anomeric Configuration: The coupling constant (³J(H1,H2)) between the anomeric proton (H-

1) and the proton at C2 (H-2) can help determine the anomeric configuration. A small

coupling constant (typically 1-4 Hz) is indicative of an α-anomer (axial-equatorial or

equatorial-equatorial relationship), while a larger coupling constant (typically 7-9 Hz)

suggests a β-anomer (axial-axial relationship).

Ring Conformation: Analysis of the various proton-proton coupling constants around the ring

and the NOE/ROE cross-peaks can be used to determine the chair conformation (e.g., ¹C₄ or

⁴C₁) and the axial/equatorial orientation of the hydroxyl groups.

Logical Relationships in Stereochemical Analysis
The following diagram illustrates the logical workflow for determining the complete

stereochemical structure of L-Talose.
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Caption: Workflow for L-Talose stereochemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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